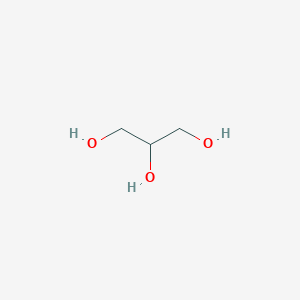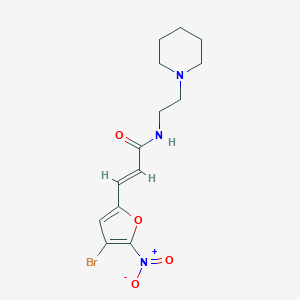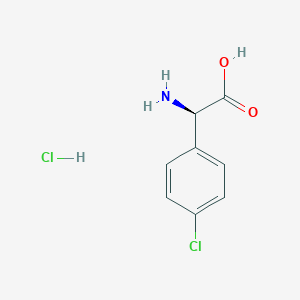
Ciprofloxacin-7-ethylenediamine
Descripción general
Descripción
Ciprofloxacin-7-ethylenediamine, also known as desethylene ciprofloxacin or 7-aea-ciprofloxcin, belongs to the class of organic compounds known as quinoline carboxylic acids . It is a reference standard of the United States Pharmacopeia (USP) and is used in specified quality tests and assays .
Synthesis Analysis
The synthesis of Ciprofloxacin-7-ethylenediamine involves the reaction of ciprofloxacin with ethylenediamine . This study reported the synthesis of novel analogues of ciprofloxacin including 1,3,4-oxadiazole, thiazolidine-4-one, 1,3,4-oxazoline, 1,2,4-triazole, Schiff’s base, hydrazide, and 1,3,4-thiadiazole .Molecular Structure Analysis
The empirical formula of Ciprofloxacin-7-ethylenediamine is C15H16FN3O3 · HCl, and its molecular weight is 341.77 . Further structural characterization and spectroscopic investigation can be found in the literature .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
Ciprofloxacin-7-ethylenediamine exhibits potent antimicrobial properties. Researchers have explored its effectiveness against bacterial pathogens and fungal isolates. Given the growing concern over antimicrobial resistance, finding novel low molecular weight drugs with different modes of action is crucial.
Experimental Procedures
- Synthesis of Analogues : Novel analogues of ciprofloxacin were synthesized, including 1,3,4-oxadiazole, thiazolidine-4-one, 1,3,4-oxazoline, 1,2,4-triazole, Schiff’s base, hydrazide, and 1,3,4-thiadiazole .
Results
Analog (2) demonstrated strong hydrogen bonding with receptors glucosamine-6-phosphatase (GlcN-6P) and lanosterol 14-alpha-demethylase (CYP51), along with excellent binding affinities . This suggests its potential as an effective antimicrobial agent.
Quality Control in Pharmaceutical Analysis
Specific Scientific Field
Analytical Chemistry and Pharmacology
Summary
Ciprofloxacin-7-ethylenediamine serves as a reference standard in quality tests and assays. It is used to prepare system suitability and system-suitability stock solutions for assay and impurity analysis using liquid chromatography methods and UV detectors .
Impact on Bacterial Growth and Antibiotic Resistance
Specific Scientific Field
Microbiology and Pharmacology
Summary
Researchers investigated how impurities in ciprofloxacin, including ciprofloxacin ethylenediamine analogue (CEA), affect bacterial growth and antibiotic resistance. Understanding these effects is crucial for drug safety and efficacy .
Experimental Procedures
Results
CEA impurity influenced bacterial growth and antibiotic resistance, emphasizing the need for rigorous quality control in pharmaceutical formulations .
Propiedades
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLULTURYPAERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145701 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofloxacin-7-ethylenediamine | |
CAS RN |
103222-12-4 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLENECIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



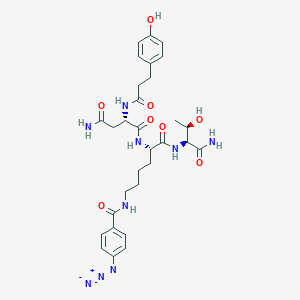
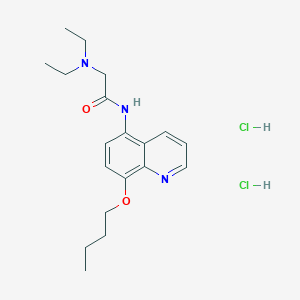
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
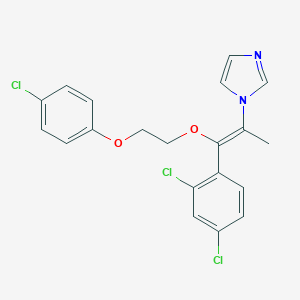
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

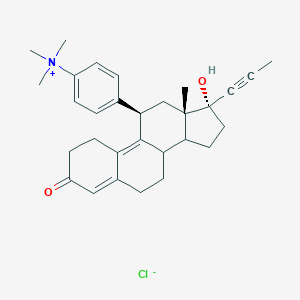

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
